molecular formula C12H9N3OS B2653416 [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile CAS No. 900007-51-4

[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile

Cat. No.: B2653416
CAS No.: 900007-51-4
M. Wt: 243.28
InChI Key: LOXMFYYAURQRNF-UHFFFAOYSA-N
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Description

[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound features a dihydropyrimidinone core, a privileged scaffold in medicinal chemistry known for its diverse therapeutic potential . The molecular structure incorporates a sulfanyl acetonitrile moiety, which can serve as a key functional handle for further chemical modifications and the development of structure-activity relationships (SAR). Dihydropyrimidinone derivatives are extensively investigated for their anticancer properties. Related compounds have been identified as potent inhibitors of metabolic enzymes like methylenetetrahydrofolate dehydrogenase (MTHFD2), which is significantly overexpressed in various cancer cells, making it a promising target for anticancer drug development with a potential for reduced toxicity . Furthermore, the dihydropyrimidinone scaffold is a common feature in molecules studied for their antiviral activities, including against targets such as HIV and Hepatitis B Virus . The specific structural features of this compound make it a valuable intermediate for researchers synthesizing novel analogs for screening against these and other biological targets. This product is provided for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c13-6-7-17-12-14-10(8-11(16)15-12)9-4-2-1-3-5-9/h1-5,8H,7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXMFYYAURQRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile typically involves multi-step organic reactions One common method starts with the condensation of benzaldehyde, ethyl acetoacetate, and thiourea in the presence of a base such as sodium ethoxide This reaction forms the dihydropyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride, converting the compound into its corresponding dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines, base catalysts like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile is its potential as an antimicrobial agent. Research has indicated that derivatives of dihydropyrimidines exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi, including Candida albicans .

Enzyme Inhibition Studies

The compound has been evaluated for its role as an inhibitor of specific enzymes. A study involving molecular docking revealed that derivatives of pyrimidine compounds can effectively bind to the active sites of enzymes such as glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis. This inhibition suggests that such compounds could serve as leads for developing new antimicrobial drugs .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interactions between this compound and target proteins. These studies utilize software like AutoDock to predict binding affinities and elucidate the mechanisms by which these compounds exert their biological effects.

Key Findings from Docking Studies

  • Binding Affinity : The docking results indicated high binding affinities for certain derivatives with target proteins, suggesting strong interactions that could lead to effective inhibition .
  • Hydrogen Bonding : The presence of hydrogen bonds between the compound and enzyme residues enhances stability and affinity, making them promising candidates for drug development .
  • Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity is crucial for optimizing these compounds for therapeutic use.

Case Studies and Research Insights

Several research articles have documented the synthesis and evaluation of related compounds:

  • Antimicrobial Evaluation : A study demonstrated that specific derivatives of pyrimidine compounds exhibited potent antimicrobial activity against a range of pathogens, reinforcing the potential therapeutic applications of this compound .
  • Docking Analysis : Another research effort focused on the molecular docking analysis of pyrimidine derivatives against glucosamine-6-phosphate synthase, revealing critical insights into their binding mechanisms and potential efficacy as antimicrobial agents .

Mechanism of Action

The mechanism of action of [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can interfere with cell division processes or induce apoptosis in cancer cells. The exact pathways and targets are still under investigation, but its ability to modulate biological activities is well-documented.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent groups and their positions on the pyrimidinone ring. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison
Compound Name (CAS/Identifier) Substituents (Position) Molecular Weight (g/mol) Key Functional Group Application/Activity Source
Target Compound (67523-81-3) 4-Ph, 2-SCH₂CN 96.13 Nitrile (-CN) Pharmaceutical precursor
2-[(6-Oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide (518017-69-1) 2-SCH₂CONH-(4-CF₃Ph) 405.39 Amide (-CONH-) Bioactive (potential)
2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides (Synthetic series) 4-Me, 2-SCH₂CONHR ~180–250 Amide (-CONHR) Anticonvulsant
N-Hydroxy-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide (UUN) 2-SCH₂CONHOH, 4-Ph 285.30 Hydroxamic acid (-CONHOH) Unknown
2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide (868238-02-2) 4-CH₂CONH₂, 2-SH 185.20 Thiol (-SH), Amide Unknown

Functional Group Impact on Reactivity and Bioactivity

  • Nitrile vs. Amide : The target compound’s nitrile group (-CN) is more electron-withdrawing than the amide (-CONH-) in analogs like 518017-69-1 . This enhances electrophilicity, making it reactive in click chemistry or nucleophilic substitutions. Conversely, amides in analogs (e.g., anticonvulsants ) may improve hydrogen-bonding interactions with biological targets.
  • Substituent Position : Positional isomerism significantly affects activity. For example, 868238-02-2 places the sulfanyl group at position 2 and acetamide at position 4, unlike the target compound’s 4-phenyl and 2-sulfanyl-acetonitrile. This alters steric and electronic profiles, impacting binding affinity in biological systems.

Physicochemical Properties

  • Molecular Weight : The target’s low molecular weight (96.13 g/mol) contrasts with larger analogs like 518017-69-1 (405.39 g/mol), which may limit its utility in drug development due to pharmacokinetic challenges .

Biological Activity

[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant case studies and research findings.

The synthesis of this compound typically involves multi-step organic reactions. One common method is the condensation of 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol with acetonitrile under basic conditions. The reaction often employs sodium hydroxide or potassium carbonate as catalysts, followed by heating to facilitate product formation.

The compound's biological activity is attributed to its interaction with various molecular targets within cells. It is believed to bind to specific enzymes or receptors, altering their activities and influencing cellular processes. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through mitochondrial pathways, leading to cell death .

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Research indicates that derivatives of dihydropyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For example, thiosemicarbazone derivatives related to this compound have been shown to promote cell death in K562 leukemia cells through mechanisms involving mitochondrial dysfunction and oxidative stress .
  • Anti-inflammatory Effects : Some studies suggest that compounds in this class may possess anti-inflammatory properties. The structural similarities with known anti-inflammatory agents imply potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Properties : Preliminary investigations have hinted at antimicrobial activity against certain bacterial strains, although comprehensive studies are still needed to establish efficacy and mechanisms .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in K562 cells
Anti-inflammatoryPotential reduction in inflammatory markers
AntimicrobialActivity against specific bacterial strains

Detailed Research Findings

A study published in 2018 demonstrated that thiosemicarbazone derivatives exhibited a bell-shaped dose-response curve for inducing apoptosis in K562 cells. The mechanism involved mitochondrial permeability transition and depletion of glutathione (GSH), which are critical for maintaining cellular redox balance .

Another investigation focused on the structure-activity relationship (SAR) of related compounds revealed that modifications at specific positions significantly influenced their biological potency. For instance, the introduction of different substituents on the phenyl ring altered the compounds' ability to inhibit cancer cell proliferation .

Q & A

Q. What synthetic routes are commonly employed to prepare [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile?

The compound is synthesized via alkylation of 6-substituted pyrimidinones (e.g., 6-methyl-2-thioxo-dihydropyrimidin-4-one) with chloroacetonitrile derivatives. The reaction is typically conducted in dimethylformamide (DMF) using potassium carbonate as a base catalyst. For example, 2-chloroacetamide derivatives are reacted with the pyrimidinone intermediate under reflux conditions, followed by purification via recrystallization or column chromatography. Reaction yields and purity depend on stoichiometric ratios and solvent selection .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR spectroscopy : To verify substituent positions and hydrogen/carbon environments.
  • LCMS (Liquid Chromatography-Mass Spectrometry) : For molecular weight confirmation and fragmentation pattern analysis.
  • Elemental analysis : To validate empirical formula consistency. These methods are critical for distinguishing regioisomers and ensuring synthetic accuracy .

Q. What solvent systems are optimal for purifying this compound?

Acetonitrile-water mixtures are widely used due to their miscibility and polarity. Phase-separation techniques (e.g., salting-out with NaCl or low-temperature extraction) can enhance recovery. For HPLC purification, gradients of acetonitrile and trifluoroacetic acid (0.1% v/v) are effective for resolving polar impurities .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELXL (for refinement) and Mercury CSD (for visualization) provides precise bond lengths, angles, and packing motifs. For example, the crystal structure of the lead analog 2-[(carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid was determined via SHELXL, revealing intermolecular hydrogen bonding critical for stability. Computational modeling (e.g., DFT) further validates electronic properties .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Multi-nuclear NMR : Compare ¹H, ¹³C, and DEPT-135 spectra to resolve overlapping signals.
  • 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations, particularly for sulfanyl and acetonitrile moieties.
  • Crystallographic validation : Resolves discrepancies between predicted and observed spectral data, as demonstrated for related pyrimidine derivatives .

Q. How can researchers assess the antiproliferative potential of this compound?

  • MTT assay : Quantify cell viability using Mosmann’s protocol ( ) with cancer cell lines (e.g., HeLa or MCF-7).
  • Dose-response curves : Test concentrations ranging from 1–100 µM, with IC₅₀ calculations.
  • Structural analogs : Compare activity with derivatives like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, which showed antiproliferative effects in preliminary studies .

Q. What advanced chromatographic methods ensure purity in radiopharmaceutical applications?

  • GC-FID with multivariate optimization : Factors include column temperature (30–50°C) and carrier gas flow rate (1–2 mL/min). A two-level factorial design minimizes ethanol/acetonitrile interference in radiopharmaceutical matrices.
  • HPLC-UV/LCMS : Use C18 columns with acetonitrile/0.1% formic acid gradients for trace impurity detection .

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